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Compound of Interest

Compound Name: Nemadipine B

Cat. No.: B193097

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Nemadipine B
(Felodipine)

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and
bioavailability of Nemadipine B, an L-type calcium channel blocker. It is important to note that
"Nemadipine B" is also known by the chemical name Felodipine Diethyl Ester. The vast
majority of published research refers to this compound as Felodipine. This document will,
therefore, refer to the compound as Felodipine.

Felodipine is a dihydropyridine calcium antagonist used in the management of hypertension
and angina pectoris.[1] It exerts its therapeutic effect by selectively inhibiting the influx of
calcium ions through L-type calcium channels in vascular smooth muscle, leading to
vasodilation and a reduction in blood pressure.[1][2]

Pharmacokinetic Profile of Felodipine

Felodipine is characterized by complete absorption from the gastrointestinal tract, but it
undergoes extensive first-pass metabolism, primarily in the liver and gut wall, which
significantly reduces its systemic bioavailability.[3][4]

Absorption and Bioavailability
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Following oral administration, felodipine is almost completely absorbed.[5] However, due to
significant presystemic metabolism by cytochrome P450 3A4 (CYP3A4), its absolute
bioavailability is only about 15%.[4][6][7] The peak plasma concentrations (Cmax) and the area
under the plasma concentration-time curve (AUC) are linearly related to the administered dose.
[4] While food intake does not have a clinically significant effect on felodipine absorption,
administration with a high-fat or high-carbohydrate meal can increase plasma concentrations.
[4][5] Notably, grapefruit juice, a known inhibitor of intestinal CYP3A4, can markedly increase
the bioavailability of felodipine.[6]

Distribution

Felodipine is extensively distributed to extravascular tissues, with a large volume of distribution
of approximately 10 L/kg.[2][3] It is highly bound to plasma proteins, with over 99% bound,
primarily to albumin.[2][3]

Metabolism and Elimination

Felodipine is extensively metabolized in the liver, with the primary metabolic pathway being the
oxidation of the dihydropyridine ring to its inactive pyridine metabolite, dehydrofelodipine.[3][8]
This reaction is catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][8] Several other
metabolites have been identified, but they are devoid of vasodilatory activity.[3]

The elimination of felodipine is almost entirely through metabolism, with virtually no unchanged
drug excreted in the urine.[3] Approximately 70% of the metabolites are excreted in the urine,
and about 10% are eliminated in the feces.[5][9] The mean elimination half-life of felodipine is
approximately 11 to 16 hours for immediate-release formulations and can extend up to 25
hours.[3][9]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of felodipine in healthy adult
subjects.

Table 1: Key Pharmacokinetic Parameters of Felodipine
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Parameter Value Reference(s)
Bioavailability (F) ~15% [4][6][7]

Time to Peak Plasma

Concentration (Tmax) 2-5 hours el

Volume of Distribution (Vd) 10 L/kg [2][3]

Plasma Protein Binding >99% [2][3]
Elimination Half-life (t¥%) 11-25 hours [31[9]

Total Plasma Clearance (CL) 1-1.5 L/min [3]

Table 2: Pharmacokinetics of Felodipine After Single Oral and Intravenous Doses in Healthy
Male Subjects

Administration Route Dose Systemic Availability
Oral Solution 5 mg 10-23%

Oral Solution 15 mg 10-23%

Oral Solution 40 mg 10-23%

Intravenous 1mg -

Intravenous 3mg -

Data from a study evaluating
pharmacokinetics after various

single doses.[10]

Experimental Protocols

The following section outlines a typical experimental methodology for a pharmacokinetic study
of felodipine in humans, based on protocols described in the literature.

Study Design
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A common study design is a single-dose, randomized, crossover or parallel-group trial involving
healthy volunteers or hypertensive patients.[10][11] Participants are typically administered a
single oral dose of felodipine (e.g., 5, 10, or 20 mg) or an intravenous infusion.[10]

Blood Sampling

Serial blood samples are collected from a peripheral vein at predefined time points before and
after drug administration. Typical sampling schedules might include pre-dose (0 hours) and at
05,1,15,2,3,4,6, 8, 12, 24, and 48 hours post-dose. Plasma is separated by centrifugation
and stored at -20°C or lower until analysis.[12]

Analytical Methodology: Quantification of Felodipine in
Plasma

The concentration of felodipine in plasma samples is typically determined using a validated
high-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS)
method.[12][13][14]

o Sample Preparation: Felodipine and an internal standard (e.g., nimodipine or amlodipine) are
extracted from the plasma matrix.[12][13] A common technique is liquid-liquid extraction
using an organic solvent mixture such as diethyl ether/hexane.[13] The organic layer is then
separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.[15]

o Chromatographic Separation: The extracted samples are injected into an HPLC system
equipped with a C18 analytical column.[13] A mobile phase, often a mixture of an organic
solvent (e.g., acetonitrile) and an aqueous buffer, is used to separate felodipine from other
plasma components.[15]

» Mass Spectrometric Detection: The column eluent is introduced into a tandem mass
spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to
specifically detect and quantify the precursor-to-product ion transitions for felodipine and the
internal standard.[14]

o Quantification: A calibration curve is constructed by analyzing plasma samples spiked with
known concentrations of felodipine. The concentration of felodipine in the study samples is
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then determined by interpolating their peak area ratios (felodipine/internal standard) against
the calibration curve.[13]

Visualizations
Metabolic Pathway of Felodipine

The primary metabolic pathway of felodipine involves the oxidation of the dihydropyridine ring
to form the inactive metabolite, dehydrofelodipine. This reaction is catalyzed by CYP3A4.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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